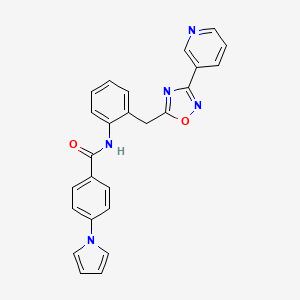

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O2/c31-25(18-9-11-21(12-10-18)30-14-3-4-15-30)27-22-8-2-1-6-19(22)16-23-28-24(29-32-23)20-7-5-13-26-17-20/h1-15,17H,16H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRHUOVMSWIVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic molecule featuring a pyridine and oxadiazole moiety, which have been associated with a variety of biological activities. This article will explore its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Structural Features

- Pyridine ring : Contributes to the compound's ability to interact with biological targets.

- Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Pyrrole group : Often implicated in enhancing the pharmacological profile of compounds.

Antimicrobial Properties

Compounds containing the 1,2,4-oxadiazole nucleus have shown significant antimicrobial activity. A study evaluated various derivatives and found that those with oxadiazole exhibited potent antibacterial and antifungal effects against a range of pathogens. For instance:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3c | 100 | Against Gram-negative bacteria |

| 3b | 125 | Against Staphylococcus aureus |

| 4b | 200 | Against Streptococcus pyogenes |

These findings suggest that the presence of the oxadiazole moiety is crucial for enhancing antimicrobial efficacy .

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives possess anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation. In vitro assays revealed that it significantly reduced the viability of several cancer cell lines, indicating potential as an anticancer agent:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The results indicate a promising therapeutic profile for further development in cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, compounds with similar structures have also shown anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in inflammatory responses. This activity has been observed in various preclinical models .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.

- Pyridine Functionalization : Introducing pyridine through nucleophilic substitution reactions.

- Final Coupling Reaction : Linking the pyrrole and benzamide moieties to form the final compound.

Microwave-assisted synthesis has been explored to enhance yield and reduce reaction times compared to conventional methods .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several oxadiazole derivatives, including our compound of interest, assessing their antimicrobial activity against various strains. The results indicated that modifications in the substituents significantly affected their potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Anticancer Activity Assessment

In vitro studies conducted on multiple cancer cell lines demonstrated that the compound effectively induced apoptosis in cancer cells through mitochondrial pathways. This suggests that compounds with similar structures may serve as leads for developing new anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Kinase Inhibition

A. Imidazo[1,2-a]pyridine Derivatives () Compounds such as 17 (N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide) and 18 (3-(2-imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide) share the benzamide core but replace the oxadiazole-pyrrole system with imidazole and imidazopyridine groups. These were designed to improve water solubility via amine substituents (e.g., dimethylamino, pyrrolidinyl). However, modifications failed to enhance potency, highlighting the critical role of substituent placement and heterocycle selection .

Key Differences:

- Target Compound : Oxadiazole-pyridinyl and pyrrole groups may confer stronger hydrogen bonding and π-stacking vs. imidazole-based analogues.

- Solubility: Pyrrol-1-yl is less polar than dimethylamino, suggesting lower aqueous solubility but improved membrane permeability.

B. Risvodetinib () The kinase inhibitor N-[4-Methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]-2-pyrimidinyl}amino)phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide (risvodetinib) targets ABL1, ABL2, and KIT kinases. Its structure includes a pyrimidine-oxazole linker and a piperazinylmethyl group, contrasting with the target compound’s oxadiazole-pyrrole system.

Comparison Table 1: Structural and Pharmacological Features

Pharmacokinetic and Binding Properties

- Oxadiazole vs. Oxazole/Oxazolyl : The 1,2,4-oxadiazole in the target compound offers two nitrogen atoms for hydrogen bonding, whereas risvodetinib’s oxazole provides one. This may enhance binding affinity to kinase ATP pockets .

- Pyrrole vs. Piperazine : The pyrrole’s hydrophobicity could improve blood-brain barrier penetration compared to risvodetinib’s polar piperazine, which enhances solubility but limits CNS access.

Hypothetical IC50 Comparison: While quantitative data are absent, oxadiazole-containing kinase inhibitors (e.g., ruxolitinib derivatives) typically exhibit IC50 values in the nanomolar range. The target compound’s lack of ionizable groups (vs. risvodetinib’s piperazine) may reduce solubility but increase cellular uptake .

Q & A

Basic: What structural features of this compound are critical for its biological activity, and how are they validated experimentally?

The compound’s bioactivity is influenced by the 1,2,4-oxadiazole moiety (a heterocyclic ring with nitrogen and oxygen atoms) and the benzamide-pyrrole hybrid structure. The oxadiazole group enhances metabolic stability and hydrogen-bonding interactions with target proteins, while the pyrrole-benzamide moiety contributes to π-π stacking and hydrophobic interactions. Validation involves:

- Structure-activity relationship (SAR) studies : Synthesizing analogs with modifications to the oxadiazole or pyrrole groups and testing their bioactivity .

- Spectroscopic characterization : Confirming structural integrity via -NMR, -NMR, and HRMS to rule out synthetic artifacts .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Optimization strategies include:

- Multi-step solvent selection : Using polar aprotic solvents (e.g., DMF) for condensation steps to enhance reaction efficiency, followed by recrystallization in ethanol/water mixtures for purification .

- Catalysis : Employing Pd-mediated cross-coupling for aryl-aryl bond formation, which reduces side reactions .

- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Basic: What analytical techniques are essential for confirming the compound’s identity and purity?

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy :

- -NMR (DMSO-) to verify proton environments (e.g., pyrrole NH at δ 10.2 ppm).

- IR for functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm) .

- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks .

Advanced: How can contradictory solubility data in different solvents be resolved methodologically?

- Phase-solubility analysis : Measure solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, acetonitrile) under controlled temperatures.

- Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous states, which influence dissolution rates .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinase domains), focusing on oxadiazole and benzamide interactions .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?

- Kinetic studies : Monitor intermediates via - or -labeled precursors using NMR .

- Isotopic labeling : Introduce during cyclization to trace oxygen incorporation pathways .

- Computational reaction path mapping : Use Gaussian 16 to model transition states and activation energies .

Advanced: How can statistical design of experiments (DoE) improve synthesis efficiency?

- Fractional factorial design : Screen variables (temperature, solvent ratio, catalyst loading) with minimal runs to identify critical factors .

- Response surface methodology (RSM) : Optimize conditions (e.g., 70°C, 1.2 eq. catalyst) for maximum yield .

- ANOVA analysis : Validate significance of factors (p < 0.05) to refine protocols .

Advanced: How should conflicting bioactivity data across assays be addressed?

- Orthogonal assays : Compare results from enzyme inhibition, cell viability (MTT), and in vivo models to rule out assay-specific artifacts .

- Positive/Negative controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate sensitivity .

- Dose-response curves : Calculate IC values across multiple replicates to assess reproducibility .

Advanced: What strategies mitigate solvent effects on the compound’s stability during storage?

- Accelerated stability studies : Store lyophilized powder at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Solvatochromic analysis : Use Kamlet-Taft parameters to correlate solvent polarity with degradation rates .

- Cryopreservation : Store in amber vials under argon at -80°C to prevent oxidation .

Advanced: How can scale-up challenges (e.g., exothermic reactions) be managed during pilot production?

- Continuous flow reactors : Mitigate heat buildup using microfluidic channels with real-time temperature control .

- In-line purification : Integrate scavenger resins to remove impurities during synthesis .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.